6-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-17-14(19)5-4-11(16-17)15(20)18-7-6-13(12-3-2-9-23-12)24(21,22)10-8-18/h2-5,9,13H,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWFLHZFRPPRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations :
- The 4-fluorophenyl group increases lipophilicity compared to the target compound’s methyl group, which may affect blood-brain barrier penetration .
- 5-Chloro-6-phenylpyridazinones () share the pyridazinone core but lack the thiazepane-sulfone moiety. Substituents at position 2 (e.g., methyl vs. bulkier groups) influence steric hindrance and electronic effects, impacting receptor binding .
Thiophene-Containing Derivatives
Key Observations :
- Rotigotine () demonstrates that thiophene moieties paired with amine-containing scaffolds are effective in CNS-targeting drugs. However, the target compound’s pyridazinone-thiazepane system may offer distinct selectivity profiles compared to Rotigotine’s tetrahydronaphthalenamine backbone .
- The pyrimidinone-thiophene derivative () highlights the versatility of thiophene in enhancing π-π stacking or hydrophobic interactions, though its biological activity remains speculative without direct data .
Physicochemical and Spectroscopic Comparisons
Functional Group Analysis
- This is critical for oral bioavailability .
- Carbonyl Stretches: IR data for the pyrimidinone-thiophene compound () shows a C=O stretch at 1706 cm⁻¹, whereas the target compound’s pyridazinone carbonyl is expected near 1680–1720 cm⁻¹, depending on conjugation effects .
Substituent Effects on Bioactivity
- Methyl vs. Halogen Substituents: The 2-methyl group in the target compound likely reduces metabolic oxidation compared to halogenated pyridazinones (e.g., 5-Cl in ), which may undergo dehalogenation in vivo .
- Thiophene Placement : The 7-thiophen-2-yl group in the thiazepane ring may enhance binding to sulfur-interacting enzymes (e.g., cytochrome P450 isoforms) compared to thiophene-ethyl chains in Rotigotine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
